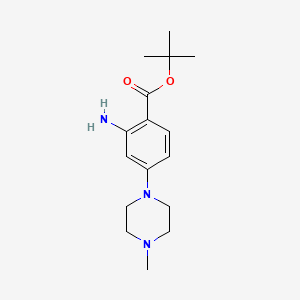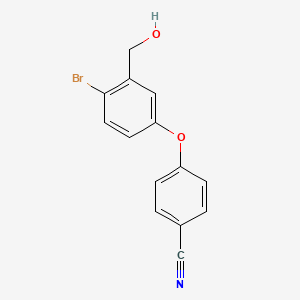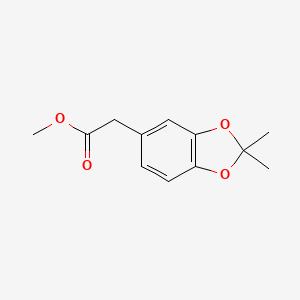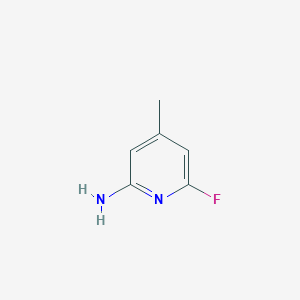![molecular formula C10H7FN2O3 B1445265 5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid CAS No. 1339354-36-7](/img/structure/B1445265.png)
5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid
Overview
Description
“5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid” is a derivative of oxadiazole . Oxadiazole is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms . The aromaticity was reduced with the replacement of these groups in the furan ring to such an extent that it shows conjugated diene character .
Scientific Research Applications
Anti-Infective Agents
1,2,4-Oxadiazoles, such as the compound , have been synthesized for their potential as anti-infective agents. They exhibit a range of activities including anti-bacterial , anti-viral , and anti-leishmanial properties. The structural versatility of oxadiazoles allows for significant potential in structure-activity relationship (SAR) studies, which can lead to the design of new chemical entities with potent anti-infective activity .
Cancer Research
Compounds with the 1,2,4-oxadiazole moiety have shown promise in cancer research. They have been studied for their biological activity against certain types of cancer cells, providing a pathway for the development of new anticancer drugs. The presence of the fluorophenyl group could potentially enhance the compound’s ability to interact with cancerous cells.
Antibacterial and Antifungal Applications
The oxadiazole ring is known for its antibacterial and antifungal properties. This makes it a valuable scaffold for developing new treatments against resistant strains of bacteria and fungi, which is a growing concern in medical science.
Agriculture
Oxadiazole derivatives are not just limited to medical applications; they also play a significant role in agriculture. They can act as plant protection agents with herbicidal, insecticidal, and fungicidal activity. This is particularly important for ensuring crop protection and food security .
Synthesis of Complex Molecules
The oxadiazole core is often used in the synthesis of more complex molecules due to its reactive nature. This includes the creation of biaryl amides and other compounds with specific biological activities, such as muscarinic acetylcholine receptor subtype M1 agonistic activity .
Material Science
In material science, the oxadiazole derivatives can be used as anion receptors for polymer electrolytes. This application is crucial for the development of advanced materials for energy storage and electronic devices .
Organic Synthesis
The compound can serve as a reactant in organic synthesis, particularly in the diastereoselective synthesis of trisubstituted allylic alcohols. This has implications for the production of complex organic molecules with precise stereochemistry .
Neurological Research
Given the structural similarity to known compounds with neurological activity, there is potential for 5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid to be used in the development of drugs targeting neurological pathways, such as GABA α2/3 agonists .
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Without specific information on this compound, it’s difficult to describe its exact mode of action. Many bioactive compounds work by binding to specific receptors in the body, triggering or blocking certain biological responses .
Biochemical Pathways
Indole derivatives, which have a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have shown a range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
5-[(2-fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O3/c11-7-4-2-1-3-6(7)5-8-12-9(10(14)15)13-16-8/h1-4H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZKCXIDMCZIDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Boc-2-azabicyclo[2.2.2]octane-6-one](/img/structure/B1445184.png)
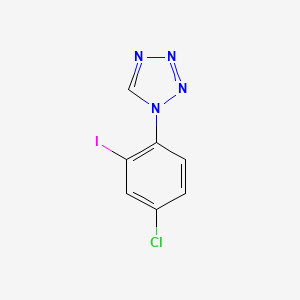
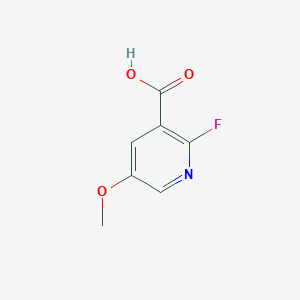

![7-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1445193.png)
![5-(2-Fluoro-3-methoxyphenyl)-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-2,4(1h,3h)-pyrimidinedione](/img/structure/B1445194.png)
